2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
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Overview
Description
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound that features a tetrazole ring, a thiophene ring, and a pyridazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Thioether Formation: The tetrazole can be converted to a thioether by reacting with a suitable thiol.
Pyridazine Ring Formation: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Final Coupling: The final step involves coupling the tetrazole-thioether intermediate with the pyridazine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the pyridazine ring, potentially converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.
Medicine
Medicinal chemistry applications may include the development of new drugs for treating various diseases, such as cancer, infections, or inflammatory conditions.
Industry
In the industrial sector, the compound may be used in the development of new polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. This can involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)ethyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(pyridyl)pyridazin-1(6H)-yl)ethyl)acetamide: Similar structure but with a pyridyl ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide may impart unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S2/c1-20-14(16-18-19-20)25-9-12(22)15-6-7-21-13(23)5-4-10(17-21)11-3-2-8-24-11/h2-5,8H,6-7,9H2,1H3,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWDNLFHSXWKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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